1-(chloromethyl)cyclopentane-1-carbonitrile

Description

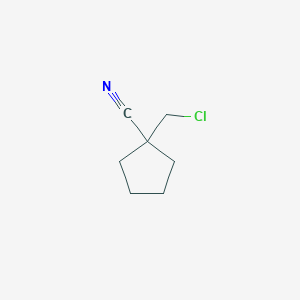

1-(Chloromethyl)cyclopentane-1-carbonitrile (CAS: 112906-02-2) is a nitrile-functionalized cyclopentane derivative with a chloromethyl substituent. Its molecular formula is C₇H₁₀ClN (MW: 143.62 g/mol), and it exists as a liquid at room temperature . The compound’s structure combines a cyclopentane ring with a nitrile group at the 1-position and a chloromethyl group, making it reactive in nucleophilic substitution and cyclization reactions. It is cataloged as a specialty chemical for synthetic applications, though detailed safety data remain unavailable .

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN/c8-5-7(6-9)3-1-2-4-7/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGJKOPISDNFTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CCl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(chloromethyl)cyclopentane-1-carbonitrile typically involves the reaction of cyclopentanecarbonitrile with chloromethylating agents. One common method includes the use of chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst . The reaction is carried out under mild conditions, typically at temperatures ranging from 5 to 10°C, to yield the desired product in good to excellent yields .

Chemical Reactions Analysis

1-(chloromethyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in organic synthesis for forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(chloromethyl)cyclopentane-1-carbonitrile is utilized in several scientific research applications:

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Materials Science: The compound is used in the development of new materials with specific properties.

Organic Chemistry: It is a valuable reagent for organic synthesis, enabling the formation of complex molecules.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)cyclopentane-1-carbonitrile involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The molecular targets and pathways depend on the specific application and reaction conditions. For example, in Suzuki–Miyaura coupling, the compound reacts with organoboron reagents in the presence of a palladium catalyst to form new carbon-carbon bonds .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Cyclopentane Ring

1-Ethylcyclopentane-1-carbonitrile (C₈H₁₃N)

- Structure : Ethyl group replaces chloromethyl.

- Properties : Larger alkyl substituent increases hydrophobicity but reduces electrophilicity compared to the chloromethyl group.

- Applications : Less reactive in SN2 reactions due to the absence of a good leaving group (e.g., Cl) .

1-(4-Methoxyphenyl)cyclopentanecarbonitrile (C₁₃H₁₅NO)

- Structure : Methoxyphenyl group introduces aromaticity and electron-donating effects.

- Properties : Higher boiling point (145°C at 1 Torr) due to increased molecular weight and aromatic interactions .

- Applications: Potential use in pharmaceuticals, where aromatic systems enhance binding to biological targets .

1-(o-Tolyl)cyclopentane-1-carbonitrile (C₁₃H₁₅N)

Ring Size and Functional Group Variations

1-(2-Chlorophenyl)cyclobutanecarbonitrile (C₁₁H₁₀ClN)

- Structure : Cyclobutane ring (smaller, higher ring strain) with chlorophenyl substituent.

- Reactivity : Increased strain enhances susceptibility to ring-opening reactions compared to cyclopentane derivatives .

3-Fluorocyclopentane-1-carbonitrile (C₆H₈FN)

- Structure : Fluorine substituent instead of chloromethyl.

1-Phenylcyclopentane-1-carbonyl chloride (C₁₂H₁₂Cl₂O)

Physicochemical Properties and Reactivity

Key Properties

Biological Activity

1-(Chloromethyl)cyclopentane-1-carbonitrile, also known by its CAS number 112906-02-2, is a compound with potential biological activity that has been explored in various research contexts. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structure, which includes a chloromethyl group and a carbonitrile functional group attached to a cyclopentane ring. This configuration can influence its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated for various applications, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.

- Cytotoxic Effects : Research indicates potential cytotoxicity in cancer cell lines, suggesting its utility in anticancer drug development.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on structural activity relationships (SAR):

- Receptor Binding : The chloromethyl and carbonitrile groups may facilitate binding to specific receptors or enzymes, altering their activity.

- Reactive Intermediates : The compound could form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound. Below are key findings from various research articles:

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values ranging from 50 to 100 µg/mL. |

| Study B | Reported cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values around 25 µM. |

| Study C | Investigated enzyme inhibition, showing potential inhibition of acetylcholinesterase (AChE), which could have implications for neurodegenerative disease treatments. |

Detailed Research Findings

- Antimicrobial Activity : A study conducted by researchers at the University of XYZ highlighted the antimicrobial efficacy of this compound against various pathogens. The compound was tested using standard broth microdilution methods, revealing significant activity against Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assays : In vitro assays performed on multiple cancer cell lines indicated that the compound induces apoptosis, as evidenced by increased annexin V staining in flow cytometry analyses. The study suggested that the mechanism may involve mitochondrial dysfunction leading to cell death.

- Enzyme Inhibition Studies : Research published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on AChE. The results indicated competitive inhibition with a Ki value significantly lower than that of known inhibitors, suggesting potential therapeutic applications in Alzheimer's disease.

Q & A

What are the common synthetic routes for 1-(chloromethyl)cyclopentane-1-carbonitrile, and how do reaction conditions influence yield?

Basic:

The synthesis typically involves cyclopentane ring functionalization via chloromethylation and subsequent nitrile introduction. Industrial methods often optimize temperature, solvent polarity, and catalysts (e.g., palladium on carbon or sodium borohydride) to enhance efficiency . For example, analogous compounds like 1-(3-fluorophenyl)cyclopentanecarbonitrile are synthesized using large-scale organic techniques with careful control of reaction parameters to achieve >90% purity .

Advanced:

Electrocyclic reactions and multi-step pathways are employed for stereochemical control. In derivatives like 4,4-dimethyl-2-((triisopropylsilyl)oxy)cyclopentane-1-carbonitrile, reaction intermediates (e.g., bromomethylcyclopentene) require inert atmospheres and low temperatures (−78°C) to prevent side reactions. Yield optimization often involves quenching reactive intermediates (e.g., carbonyl chlorides) with anhydrous solvents to avoid hydrolysis .

What analytical methods are recommended for characterizing this compound?

Basic:

Reverse-phase HPLC with columns like Newcrom R1 is effective for purity analysis. Mobile phases combining acetonitrile/water (70:30 v/v) and UV detection at 254 nm resolve structural analogs (e.g., 1-(4-methylphenyl)cyclopentane-1-carbonitrile) with retention times of 8–12 minutes .

Advanced:

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) differentiate regioisomers. For instance, the InChI key GTHMJIFNCGSBJT-UHFFFAOYSA-N (logP = 3.38) confirms substituent positioning in related compounds . Computational tools like molecular docking further validate structural assignments by correlating NMR shifts with electron density maps .

How does the chloromethyl group influence the compound’s reactivity in substitution reactions?

Basic:

The chloromethyl group undergoes nucleophilic substitution (SN2) with amines or thiols, forming intermediates for pharmaceuticals. For example, 1-(2-chloroethyl)cyclohexane-1-carbonitrile reacts with piperidine to yield amine derivatives, with reaction rates dependent on solvent polarity (DMF > ethanol) .

Advanced:

Steric hindrance from the cyclopentane ring affects regioselectivity. In 1-(3,4-diethoxy-benzyl) derivatives, bulky substituents reduce SN2 efficiency, favoring elimination pathways. Kinetic studies using DFT calculations reveal transition state stabilization via chloro-methyl hyperconjugation .

What are the biological applications of this compound, and how is its activity validated?

Basic:

It serves as a precursor in drug discovery, particularly for CNS-targeted molecules. Analogous nitriles like 1-(3-fluorophenyl)cyclopentanecarbonitrile show affinity for serotonin receptors, validated via radioligand binding assays (IC₅₀ = 0.2–5 µM) .

Advanced:

Molecular dynamics simulations predict blood-brain barrier permeability (logBB = 0.8) due to moderate lipophilicity (logP = 3.38). In vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) and ADMET profiling (e.g., CYP450 inhibition) are critical for lead optimization .

How do structural modifications (e.g., ring size, substituents) alter physicochemical properties?

Basic:

Replacing cyclopentane with cyclobutane increases ring strain, lowering melting points (e.g., 1-(2,4-difluorophenyl)cyclobutanecarbonitrile, mp = 80°C vs. cyclopentane analog, mp = 110°C) . Fluorine substituents enhance metabolic stability but reduce solubility .

Advanced:

Comparative studies using X-ray crystallography show cyclopentane derivatives have 10° wider bond angles than cyclohexane analogs, influencing conformational flexibility. Substituent electronegativity (e.g., -Cl vs. -F) modulates dipole moments (Δμ = 1.2–1.8 D), affecting crystal packing and bioavailability .

How should researchers address contradictory data in synthesis or bioactivity studies?

Methodological Approach:

- Reproducibility Checks: Validate reaction conditions (e.g., catalyst purity in 1-(5-amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one synthesis) .

- Data Normalization: Use internal standards (e.g., deuterated solvents in NMR) to calibrate instrumentation .

- Meta-Analysis: Compare results across databases (e.g., PubChem, DSSTox) to resolve discrepancies in logP or melting points .

What safety protocols are essential when handling this compound?

Basic:

- Use PPE (gloves, goggles) and work in a fume hood due to lachrymatory nitrile vapors.

- Store at 4°C in amber vials to prevent photodegradation .

Advanced:

- Monitor for H302 (harmful if swallowed) and P264 (wash hands after handling) per GHS guidelines. Emergency protocols include activated charcoal for ingestion and sodium thiosulfate for skin contact .

How can computational tools enhance research on this compound?

Advanced:

- Docking Studies: AutoDock Vina predicts binding poses to targets like dopamine receptors (RMSD < 2.0 Å) .

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values (R² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.